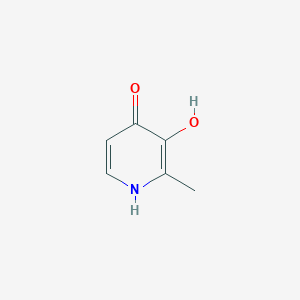

3-羟基-2-甲基-4(1H)-吡啶酮

概述

描述

3-Hydroxy-2-methyl-4(1H)-pyridinone is a compound with potential applications in iron chelation therapy, particularly for conditions such as thalassemia where iron overload is a concern. The compound and its derivatives have been synthesized and evaluated for their physicochemical properties, biological activity, and potential as orally active iron chelators . The introduction of sugar moieties at the N-1 position has been shown to increase the hydrophilic nature of the compound without affecting the geometry of the iron chelating sites . Additionally, the synthesis of lipophilic derivatives of 3-hydroxy-2-methyl-4-pyridinone has been explored to create chelators that form strong complexes with Fe(III) .

Synthesis Analysis

The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives involves various chemical reactions. For instance, N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones have been synthesized for their potential in iron chelation . The Mannich reaction has been used to prepare 4-substituted 3-hydroxy-2(1H)-pyridinones, which were further reacted to yield trisubstituted pyridinediones . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents has led to the formation of various heterocyclic compounds, including 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives .

Molecular Structure Analysis

The molecular structure of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives has been studied using techniques such as X-ray crystallography. These studies have revealed the importance of hydrogen bonding in the solubility and stability of these compounds . The crystal structures of the ligands and their iron(III) complexes have been presented, providing insights into their chelating properties .

Chemical Reactions Analysis

The chemical reactivity of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives includes their ability to form complexes with iron(III), which is crucial for their role as iron chelators . The reactions with various nucleophiles have also been explored, leading to the synthesis of a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physicochemical properties of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives, such as pKa values, stability constants of iron(III) complexes, and distribution coefficients, have been determined and reported. These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents . The lipophilicity of these compounds has been modified to enhance their chelating abilities and pharmacological profiles .

科学研究应用

结构分析:Nelson等人(1988年)制备了一系列3-羟基-2-甲基-4(1H)-吡啶酮,并利用X射线衍射、质谱、红外和质子核磁共振光谱研究了它们的结构。这项研究有助于理解化合物的物理和结构性质 (Nelson, Karpishin, Rettig, & Orvig, 1988)。

金属络合:Clevette等人(1989年)研究了铝与N-取代的3-羟基-4-吡啶酮的络合反应,突出了它在金属离子结合和螯合中的潜力 (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989)。

阿尔茨海默病治疗:Scott等人(2011年)探讨了N-芳基取代的3-(β-D-葡萄糖吡喃基氧基)-2-甲基-4(1H)-吡啶酮作为阿尔茨海默病治疗药物的潜在作用。他们的研究重点在于该化合物与神经退行性疾病中金属离子的相互作用 (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011)。

药理学和治疗学:多项研究表明3-羟基-2-甲基-4(1H)-吡啶酮在不同领域具有药理潜力。Aytemir等人(1999年)合成了这种化合物的衍生物,并评估了它们的镇痛和抗炎活性,显示出比传统药物更高的有效性 (Aytemir, Uzbay, & Erol, 1999)。

生物化学和分子生物学:Rangel等人(2006年)对3-羟基-4-吡啶酮形成的氧代钒(IV)络合物进行了光谱和电位滴定研究。这项研究为了解这些络合物在水溶液中的电子结构和行为提供了见解,这对生物化学应用非常有价值 (Rangel, Leite, Amorim, Garribba, Micera, & Lodyga-Chruscinska, 2006)。

安全和危害

未来方向

3-hydroxy-2-methyl-4(1H)-pyridinone has potential applications in various fields. For instance, it has been used as a chelating agent for the treatment of iron overload and related disorders . Furthermore, it has been suggested that this compound could be a candidate for narrow band gap semiconductors .

作用机制

Target of Action

3-Hydroxy-2-methyl-4(1H)-pyridinone, also known as Maltol, is a natural compound It has been found to exhibit cytotoxic activity against certain cancer cells .

Mode of Action

It is known to interact with its targets, possibly leading to cytotoxic effects

Biochemical Pathways

It is known that certain lipidic metabolites are synthesized through discrete biochemical pathways involving the condensation of anthranilate with β-keto-fatty acids, which are the direct precursors of alkyl-quinolones (aqs) . AQs are hydrophobic molecules, some of which are exclusively packaged in the outer membrane vesicles (OMVs) of certain bacteria .

Result of Action

It has been found to exhibit cytotoxic activity against certain cancer cells , indicating that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It is known that the compound is a natural product found in various sources , suggesting that it may be stable in a variety of environmental conditions.

属性

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOPIJQQMRLUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878905 | |

| Record name | 4-Pyridinone,3-OH-2-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17184-19-9 | |

| Record name | 17184-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

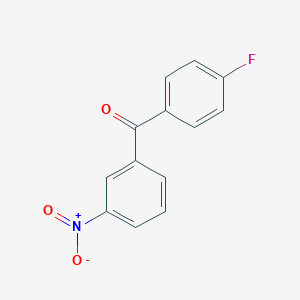

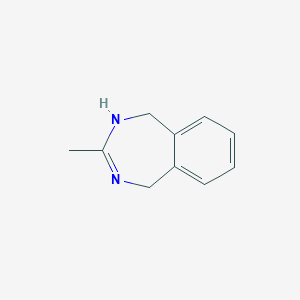

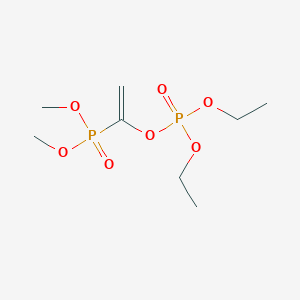

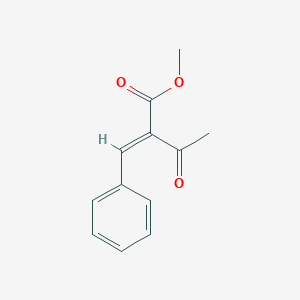

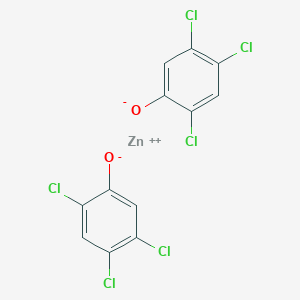

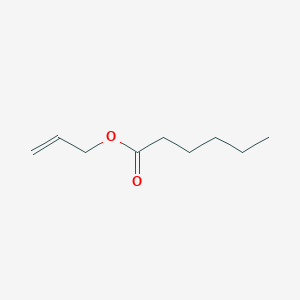

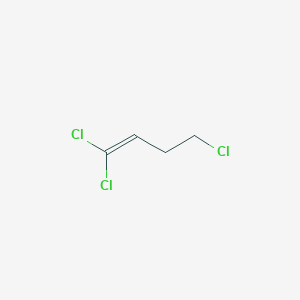

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

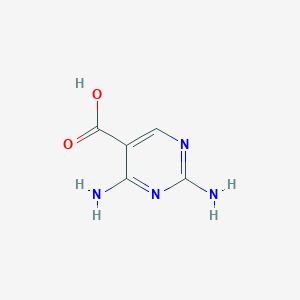

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)